4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a trifunctional substitution pattern. Its structure includes:
- Position 2: A methylsulfanyl (-SMe) group, which serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions .
- Position 4: An ethyl (-C₂H₅) substituent, contributing steric bulk and hydrophobicity.
This compound’s design leverages pyrimidine’s rigidity and piperazine’s conformational flexibility, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Properties
IUPAC Name |
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6S/c1-3-12-8-13(20-15(19-12)23-2)21-4-6-22(7-5-21)14-17-9-11(16)10-18-14/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOWGLUZSLMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties. These compounds are often designed to interact with specific proteins or receptors in the nervous system, thereby modulating their function.
Mode of Action
It is known that similar pyrimidine derivatives can interact with their targets, leading to changes in cellular function. For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
Similar compounds have been shown to inhibit the endoplasmic reticulum (er) stress pathway and the nf-kb inflammatory pathway. These pathways play crucial roles in cellular stress responses and inflammation, respectively.
Pharmacokinetics
Similar compounds are often designed to have optimal pharmacokinetic properties to ensure effective bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The table below highlights key structural differences between the target compound and related pyrimidine-piperazine derivatives:
Key Observations:
- Position 2 : The methylsulfanyl group in the target compound contrasts with bulkier substituents like phenylpiperazine or sulfonyl groups in analogs. This may enhance its reactivity as a leaving group in synthesis .
- Piperazine Modification : The 5-fluoropyrimidin-2-yl group introduces fluorine’s electronegativity, which can enhance binding affinity through halogen bonding or dipole interactions, unlike sulfonyl or methoxy groups in analogs .
Research Implications
The structural uniqueness of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine positions it as a promising lead for:
Preparation Methods
Core Pyrimidine Ring Formation
The pyrimidine backbone is typically constructed via cyclization reactions. A common approach involves the condensation of 1,3-dicarbonyl precursors with guanidine derivatives. For example, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one (prepared via acetylthiazole formation ) reacts with N-substituted guanidines under acidic conditions to yield 2-aminopyrimidine intermediates .
Key Reaction Parameters :
Introduction of the Ethyl Group
Ethyl substitution at the 4-position is achieved through alkylation or pre-functionalized building blocks. In one protocol, 5-acetylthiazole derivatives undergo nucleophilic displacement with ethylamine under basic conditions. For instance, 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one reacts with ethyl bromide in the presence of triethylamine to install the ethyl group .
Optimization Data :
Methylsulfanyl Group Incorporation
The 2-(methylsulfanyl) moiety is introduced via thiolation. A preferred method involves treating 2-chloropyrimidine intermediates with sodium thiomethoxide (NaSMe). For example, 4-ethyl-6-bromo-2-chloropyrimidine reacts with NaSMe in dimethylformamide (DMF) at 60°C to afford the methylsulfanyl derivative .
Critical Considerations :
-
Regioselectivity : Bromine at the 6-position directs substitution to the 2-position .
-
Purification : Silica gel chromatography (DCM:MeOH = 95:5) isolates the product .
Piperazine Substitution at the 6-Position
The 6-bromo intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives. 4-(5-Fluoropyrimidin-2-yl)piperazine is prepared separately via Buchwald-Hartwig coupling of 2-chloro-5-fluoropyrimidine with piperazine . This intermediate then displaces the bromide in 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine under reflux in toluene .
Representative Procedure :
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Combine 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine (1 equiv), 4-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv), and K₂CO₃ (2 equiv) in toluene.
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Reflux at 110°C for 12 hours.
Yield Comparison :
Final Purification and Characterization
Crude products are purified via flash chromatography or recrystallization. For instance, 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is recrystallized from acetone to achieve >99% purity . Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Analytical Data :
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¹H NMR (500 MHz, CDCl₃) : δ 1.43 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, SCH₃), 3.81 (s, 4H, piperazine-H), 4.45 (q, J = 7.2 Hz, 2H, CH₂CH₃) .
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HRMS (ESI-TOF) : m/z 389.1520 [M + H]⁺ (calcd for C₁₇H₂₂FN₆S: 389.1515) .
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
The synthesis typically involves:
- Step 1: Nucleophilic substitution to introduce the piperazine moiety, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .
- Step 2: Fluorination at the pyrimidine ring using reagents like stannous chloride (SnCl₂) or fluorinating agents (e.g., Selectfluor®) in aprotic solvents .
- Step 3: Introduction of the ethyl and methylsulfanyl groups via alkylation or thiolation reactions, optimized at 60–80°C for 12–24 hours .
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. What analytical techniques are essential for characterizing this compound and validating its purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and structural integrity, with characteristic shifts for fluoropyrimidine (δ ~8.5 ppm for aromatic protons) and piperazine (δ ~3.5 ppm for N–CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₅H₁₈F N₆S: 333.13 g/mol) .
- HPLC-PDA: Ensures >95% purity by tracking UV absorption at 260 nm (pyrimidine π→π* transitions) .
Q. Which solvents and catalysts are optimal for its synthesis, and how do they influence yield?
- Solvents: Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing transition states .
- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate fluorination, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
- Yield Optimization: Lower temperatures (40–60°C) reduce side reactions, increasing yields by 15–20% .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations streamline reaction optimization?
- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation .
- Solvent Screening: COSMO-RS simulations identify solvents that stabilize intermediates, improving regioselectivity .
- Case Study: ICReDD’s workflow reduced optimization time for a similar pyrimidine derivative by 40% via in silico catalyst screening .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR Insights:
- Fluorine Position: 5-Fluoropyrimidin-2-yl enhances target binding (e.g., kinase inhibition) due to electronegativity and steric fit .
- Methylsulfanyl Group: Increases lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility .
- Piperazine Linkers: Bulky substituents (e.g., biphenyl) decrease CNS penetration but enhance peripheral target affinity .
- Experimental Validation: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity changes .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Example: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Methodology:
- Standardize Assays: Use validated protocols (e.g., Eurofins Panlabs® kinase profiling) .
- Control Variables: Fix ATP levels at 1 mM and pH 7.4 to minimize variability .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
